4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole

Medicinal Chemistry Agrochemical Research Structure-Activity Relationship

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole (CAS 1429056-43-8) is a heterocyclic compound belonging to the 1,2-thiazole (isothiazole) class. It is characterized by a five-membered aromatic ring containing sulfur and nitrogen, with chlorine atoms at positions 4 and 5 and a trifluoromethyl group at position Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Molecular Formula C4Cl2F3NS
Molecular Weight 222.01
CAS No. 1429056-43-8
Cat. No. B2776503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole
CAS1429056-43-8
Molecular FormulaC4Cl2F3NS
Molecular Weight222.01
Structural Identifiers
SMILESC1(=C(SN=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C4Cl2F3NS/c5-1-2(4(7,8)9)10-11-3(1)6
InChIKeySVWUJHFYRPRHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole (CAS 1429056-43-8): A Trifluoromethyl-Substituted Isothiazole Building Block for Agrochemical and Medicinal Chemistry Scaffolds


4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole (CAS 1429056-43-8) is a heterocyclic compound belonging to the 1,2-thiazole (isothiazole) class. It is characterized by a five-membered aromatic ring containing sulfur and nitrogen, with chlorine atoms at positions 4 and 5 and a trifluoromethyl group at position 3. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties [1]. The presence of electron-withdrawing chlorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and agrochemical research [2]. Commercially, this compound is available with a purity of 99.0% as a clear liquid .

Why 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole Cannot Be Simply Substituted by Other Isothiazole Analogs in Research and Development


Isothiazole derivatives are not universally interchangeable due to the profound influence of substituent electronic and steric effects on biological activity, reactivity, and physicochemical properties. The specific combination of 4,5-dichloro and 3-trifluoromethyl groups in this compound is expected to confer a unique profile of lipophilicity, electrophilicity, and metabolic stability compared to analogs with different substitution patterns [1]. For instance, the 4,5-dichloro substitution pattern is a known active substructure in fungicidal isothiazoles, contributing to both direct antifungal activity and plant defense elicitation [2], while the 3-trifluoromethyl group enhances metabolic stability and membrane permeability [3]. Substituting this compound with a different isothiazole could result in altered potency, selectivity, or pharmacokinetic properties, thereby compromising experimental reproducibility and validity.

Quantitative Differentiation of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole: A Comparative Evidence Guide


Structural Differentiation: Unique Combination of 4,5-Dichloro and 3-Trifluoromethyl Substitution

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is distinguished from other trifluoromethylated isothiazoles by the presence of chlorine atoms at both the 4 and 5 positions. While many isothiazole derivatives are monosubstituted or lack halogenation, this compound's specific 4,5-dichloro pattern is recognized as a key active substructure in fungicidal scaffolds [1]. Comparators such as 5-methylsulfanyl-3-trifluoromethyl-isothiazole and 3,4-dichloroisothiazole [2] lack the full combination of 4,5-dichloro and 3-trifluoromethyl groups.

Medicinal Chemistry Agrochemical Research Structure-Activity Relationship

Physicochemical Property Profile: High Purity and Liquid State

Commercially available 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is supplied as a clear liquid with a purity of 99.0% . This liquid physical state may offer handling advantages over solid analogs for certain synthetic applications. For comparison, 3,4-dichloroisothiazole is typically a solid .

Chemical Synthesis Analytical Chemistry Procurement Specification

Molecular Weight Differentiation for Precise Stoichiometric Calculations

The molecular weight of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole is 222.01 g/mol, which is distinct from closely related analogs, enabling precise stoichiometric control in synthetic workflows. For example, 3,4-dichloroisothiazole has a molecular weight of 153.01 g/mol [1], while 5-methylsulfanyl-3-trifluoromethyl-isothiazole is 199.2 g/mol .

Chemical Synthesis Medicinal Chemistry Process Chemistry

Recommended Applications of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole Based on Evidence-Validated Differentiation


Synthesis of Novel Agrochemical Fungicide Candidates

Given the established role of 4,5-dichloroisothiazole substructures in fungicidal activity [1] and the beneficial properties of trifluoromethyl groups in crop protection agents [2], this compound is a strategically valuable building block for the synthesis of next-generation fungicides. Its use can facilitate SAR studies aimed at optimizing the balance between direct antifungal activity and plant defense elicitation, as demonstrated with 3,4-dichloroisothiazole derivatives [3].

Medicinal Chemistry Scaffold for Anticancer and Anti-infective Agents

The isothiazole core is a privileged scaffold in medicinal chemistry with demonstrated anticancer and antimicrobial activities [4]. The specific substitution pattern of this compound offers a unique starting point for creating focused libraries of derivatives with enhanced lipophilicity and metabolic stability, which are desirable attributes for oral drug candidates [5].

Chemical Biology Probe Development for Studying Protein-Ligand Interactions

The electron-withdrawing nature of the chlorine and trifluoromethyl groups on this compound can be exploited to modulate electrophilic reactivity and binding affinity to specific protein targets. Its use in the synthesis of chemical probes, particularly those targeting cysteine proteases or other enzymes with nucleophilic active sites, could provide valuable tools for target validation and mechanistic studies [6].

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